Cas no 856758-61-7 ((1R)-1-(4-Bromophenyl)propan-1-amine)
(1R)-1-(4-Bromophenyl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
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- (1R)-1-(4-bromophenyl)propan-1-amine
- (R)-1-(4-Bromophenyl)propan-1-amine
- MFCD06761891
- DB-200458
- AS-62560
- AKOS012669918
- CS-0153917
- N10950
- 856758-61-7
- SCHEMBL896398
- (1R)-1-(4-Bromophenyl)propan-1-amine
-
- MDL: MFCD06761891
- Inchi: 1S/C9H12BrN/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,11H2,1H3/t9-/m1/s1
- InChI Key: WKPWFAZJGVXPCH-SECBINFHSA-N
- SMILES: BrC1C([H])=C([H])C(=C([H])C=1[H])[C@@]([H])(C([H])([H])C([H])([H])[H])N([H])[H]
Computed Properties
- Exact Mass: 213.01531g/mol
- Monoisotopic Mass: 213.01531g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
- XLogP3: 2.4
(1R)-1-(4-Bromophenyl)propan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CV680-250mg |
(1R)-1-(4-Bromophenyl)propan-1-amine |
856758-61-7 | 95+% | 250mg |
2652CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CV680-100mg |
(1R)-1-(4-Bromophenyl)propan-1-amine |
856758-61-7 | 95+% | 100mg |
1288CNY | 2021-05-07 | |
| Alichem | A019123167-1g |
(R)-1-(4-Bromophenyl)propan-1-amine |
856758-61-7 | 97% | 1g |
$391.62 | 2023-08-31 | |
| Alichem | A019123167-5g |
(R)-1-(4-Bromophenyl)propan-1-amine |
856758-61-7 | 97% | 5g |
$741.34 | 2023-08-31 | |
| Alichem | A019123167-10g |
(R)-1-(4-Bromophenyl)propan-1-amine |
856758-61-7 | 97% | 10g |
$1009.40 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CV680-200mg |
(1R)-1-(4-Bromophenyl)propan-1-amine |
856758-61-7 | 95+% | 200mg |
1659.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CV680-50mg |
(1R)-1-(4-Bromophenyl)propan-1-amine |
856758-61-7 | 95+% | 50mg |
663.0CNY | 2021-07-14 | |
| abcr | AB484706-250 mg |
(1R)-1-(4-Bromophenyl)propan-1-amine; . |
856758-61-7 | 250mg |
€480.10 | 2023-05-18 | ||
| eNovation Chemicals LLC | Y1214471-1g |
(R)-1-(4-Bromophenyl)propan-1-amine |
856758-61-7 | 95% | 1g |
$700 | 2024-07-23 | |
| eNovation Chemicals LLC | D521130-1g |
(1R)-1-(4-BROMOPHENYL)PROPAN-1-AMINE |
856758-61-7 | 97% | 1g |
$545 | 2024-05-24 |
(1R)-1-(4-Bromophenyl)propan-1-amine Suppliers
(1R)-1-(4-Bromophenyl)propan-1-amine Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on (1R)-1-(4-Bromophenyl)propan-1-amine
Recent Advances in the Study of (1R)-1-(4-Bromophenyl)propan-1-amine (CAS: 856758-61-7) in Chemical Biology and Pharmaceutical Research
The compound (1R)-1-(4-Bromophenyl)propan-1-amine (CAS: 856758-61-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This chiral amine, characterized by its bromophenyl moiety, has been investigated for its role as a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and psychiatric disorders. Recent studies have explored its utility in asymmetric synthesis, receptor binding assays, and as a precursor for novel therapeutic agents.
One of the most notable advancements in the study of (1R)-1-(4-Bromophenyl)propan-1-amine is its application in the development of selective serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) drugs. Researchers have demonstrated that this compound can serve as a versatile building block for the synthesis of enantiomerically pure pharmaceuticals, which are critical for achieving high specificity and reduced side effects in clinical applications. The bromine atom at the para position of the phenyl ring enhances the compound's reactivity, enabling facile functionalization and derivatization.
In a recent study published in the Journal of Medicinal Chemistry, scientists utilized (1R)-1-(4-Bromophenyl)propan-1-amine as a precursor to synthesize a series of novel dopamine receptor modulators. The study highlighted the compound's ability to impart stereochemical control in multi-step synthetic pathways, leading to compounds with improved binding affinity and selectivity for dopamine D2 and D3 receptors. These findings have significant implications for the treatment of Parkinson's disease and schizophrenia, where dopamine receptor modulation is a key therapeutic strategy.
Another area of research has focused on the pharmacokinetic properties of (1R)-1-(4-Bromophenyl)propan-1-amine and its derivatives. Recent in vitro and in vivo studies have shown that the compound exhibits favorable metabolic stability and blood-brain barrier permeability, making it an attractive candidate for CNS-targeted drug development. Additionally, its chiral nature allows for the exploration of enantioselective interactions with biological targets, which can lead to more potent and selective drug candidates.
Beyond its applications in CNS drug discovery, (1R)-1-(4-Bromophenyl)propan-1-amine has also been investigated for its potential in cancer therapeutics. A study published in Bioorganic & Medicinal Chemistry Letters reported the synthesis of a series of bromophenyl-containing analogs with potent inhibitory activity against histone deacetylases (HDACs), a class of enzymes implicated in cancer progression. The researchers found that the (1R)-enantiomer exhibited superior activity compared to its (1S)-counterpart, underscoring the importance of stereochemistry in drug design.
In conclusion, the recent research on (1R)-1-(4-Bromophenyl)propan-1-amine (CAS: 856758-61-7) highlights its versatility and potential as a valuable intermediate in pharmaceutical chemistry. Its applications span from CNS drug discovery to cancer therapeutics, with a strong emphasis on the importance of stereochemical control in achieving desired biological activities. Future studies are expected to further explore its utility in the synthesis of novel bioactive molecules and its potential as a therapeutic agent in its own right.
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